molecular formula C20H20N6O2 B12164083 N-(7-methoxyquinolin-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-(7-methoxyquinolin-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B12164083
M. Wt: 376.4 g/mol
InChI Key: NUNSEIDADXXVTM-UHFFFAOYSA-N
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Description

N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a quinoline moiety and a bipyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and bipyrazole intermediates. One common method involves the condensation of 7-methoxyquinoline-3-carbaldehyde with a suitable hydrazine derivative to form the hydrazone intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the bipyrazole core. The final step involves the coupling of the bipyrazole with a carboxamide group using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, the bipyrazole structure can inhibit key enzymes involved in cell proliferation, further contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-7-methoxyquinolin-3-yl)methylene-3-(phenylthio)propanehydrazide
  • N-(7-methoxyquinolin-3-yl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Uniqueness

N-(7-methoxyquinolin-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its combination of a quinoline moiety and a bipyrazole structure, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-(7-methoxyquinolin-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N6O2/c1-11-19(12(2)26(3)25-11)17-9-18(24-23-17)20(27)22-14-7-13-5-6-15(28-4)8-16(13)21-10-14/h5-10H,1-4H3,(H,22,27)(H,23,24)

InChI Key

NUNSEIDADXXVTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=CN=C4C=C(C=CC4=C3)OC

Origin of Product

United States

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